molecular formula C5H6ClFO2 B1651903 3-Chloro-3-fluoropentane-2,4-dione CAS No. 135664-28-7

3-Chloro-3-fluoropentane-2,4-dione

Cat. No.: B1651903
CAS No.: 135664-28-7
M. Wt: 152.55 g/mol
InChI Key: UORCQFLCZCGRTL-UHFFFAOYSA-N
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Description

3-Chloro-3-fluoropentane-2,4-dione: is an organic compound with the molecular formula C5H6ClFO2 It is a derivative of 2,4-pentanedione, where the hydrogen atoms at the 3-position are replaced by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-fluoropentane-2,4-dione typically involves the halogenation of 2,4-pentanedione. One common method is the reaction of 2,4-pentanedione with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen gases. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-fluoropentane-2,4-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form larger molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-Chloro-3-fluoropentane-2,4-dione is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with improved efficacy and reduced side effects. Its unique chemical properties make it a valuable intermediate in the synthesis of bioactive molecules.

Industry: In the materials science industry, this compound can be used to produce advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-3-fluoropentane-2,4-dione depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    3-Chloro-2,4-pentanedione: Similar in structure but lacks the fluorine atom.

    3-Fluoro-2,4-pentanedione: Similar in structure but lacks the chlorine atom.

    2,4-Pentanedione: The parent compound without any halogen substitutions.

Uniqueness: 3-Chloro-3-fluoropentane-2,4-dione is unique due to the presence of both chlorine and fluorine atoms at the 3-position. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-3-fluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClFO2/c1-3(8)5(6,7)4(2)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORCQFLCZCGRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446708
Record name 3-Chloro-3-fluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135664-28-7
Record name 3-Chloro-3-fluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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